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molecular formula C14H7ClN2O B8811959 4-(4-Chloro-phenoxy)-phthalonitrile CAS No. 182417-09-0

4-(4-Chloro-phenoxy)-phthalonitrile

Cat. No. B8811959
M. Wt: 254.67 g/mol
InChI Key: XNIZTIUZSWYUKC-UHFFFAOYSA-N
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Patent
US07863292B2

Procedure details

A mixture of 4-nitrophthalonitrile (5.0 g), 4-chlorophenol (3.13 ml) and potassium carbonate (7.99 g) in acetone (87 ml) was refluxed for 3 h. After filtration and concentration, the residue was dissolved in ethyl acetate (100 ml). The solution was washed with NaOH (1N, 50 ml×3) and brine. The organic layer was dried, filtered, concentrated and diluted with dichloromethane. Filtration and rinse through a pad of silica gel gave 5.7 g of the title compound. 1H NMR (200 MHz, DMSO) δ 8.09 (d, J=9 Hz, 1H), 7.83 (d, J=2.6, 1H), 7.53 (d, J=8.6 Hz, 2H), 7.42 (dd, J=2.8, 8.6 Hz, 1H), 7.24 (d, J=8.6, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7](=[CH:10][CH:11]=1)[C:8]#[N:9])([O-])=O.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][C:4]2[CH:5]=[C:6]([C:12]#[N:13])[C:7](=[CH:10][CH:11]=2)[C:8]#[N:9])=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
Name
Quantity
3.13 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
7.99 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
87 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (100 ml)
WASH
Type
WASH
Details
The solution was washed with NaOH (1N, 50 ml×3) and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
rinse through a pad of silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC=2C=C(C(C#N)=CC2)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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